molecular formula C18H23N3O B2956643 3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one CAS No. 1333906-78-7

3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one

Katalognummer: B2956643
CAS-Nummer: 1333906-78-7
Molekulargewicht: 297.402
InChI-Schlüssel: VDDYUIRMRICHNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one is a synthetic spirocyclic quinazolinone derivative of significant interest in neuropharmacological research, particularly as a ligand for the nociceptin/orphanin FQ peptide (NOP) receptor . Compounds within the spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one structural class have demonstrated potent and selective activity on the NOP receptor system, with some derivatives functioning as partial agonists and others as pure antagonists, providing valuable tools for probing this important signaling pathway . The NOP receptor is a critical non-opioid member of the opioid receptor family that modulates a variety of central and peripheral functions, including pain perception, anxiety, and substance abuse disorders, making it a prominent target for contemporary drug discovery efforts . The integration of a spiro-piperidine moiety fused to the quinazolin-4-one core, as seen in this compound, represents a key pharmacophoric element that enhances receptor binding affinity and selectivity . The 3-propyl and 1'-prop-2-ynyl substituents are likely to influence the compound's physicochemical properties, metabolic stability, and overall pharmacological profile, offering researchers a sophisticated chemical probe for structure-activity relationship (SAR) studies . Quinazolinone derivatives are renowned for their diverse bioactivity profiles and are frequently explored in medicinal chemistry for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS)-active agents . This product is provided for research purposes to facilitate the investigation of NOP receptor biology, the development of novel therapeutic agents, and the advancement of synthetic methodology for complex heterocyclic systems. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-3-11-20-13-9-18(10-14-20)19-16-8-6-5-7-15(16)17(22)21(18)12-4-2/h1,5-8,19H,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDYUIRMRICHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Spiro Piperidine Derivatives

(a) 6-Bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
  • Structural Differences : Replaces quinazoline with a benzoxazine ring and introduces a bromine atom.
  • Functional Impact : Bromine’s electronegativity may enhance halogen bonding in protein cavities, whereas the target compound’s propyl/propargyl groups prioritize hydrophobic interactions. Benzoxazine’s oxygen atoms could alter hydrogen-bonding networks compared to quinazoline’s nitrogen-rich system .
(b) 1'-Acyl-1-benzyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines]
  • Synthetic Pathway : Synthesized via acylation of spiro piperidine precursors, yielding solid or oily N-amides with low molecular ion intensities in mass spectrometry .
  • Key Contrast : The target compound’s propargyl group and 4-one ketone likely improve metabolic stability over acylated derivatives, which may suffer from esterase-mediated hydrolysis.

Piperidine-Based Receptor Modulators

(a) KAB-18 and COB-3
  • Substituent Effects: KAB-18 (3-phenylpropyl substituent) exhibits lower potency (IC₅₀ = 10.2 μM) and significant non-nAChR activity, while COB-3 (small alkyl group) shows 14-fold higher potency and selectivity .
(b) PPB-6 and PPB-9
  • Structural Features : Combine small alkyl groups (N-iPr or N-Et) with bulky benzoyl substituents. PPB-6/PPB-9 achieve potency via balanced hydrophobic/steric interactions .
  • Comparison : The target compound’s 3-propyl chain may occupy hydrophobic pockets similarly to PPB-9’s ethyl group, while the propargyl moiety could enhance rigidity compared to flexible succinimide derivatives.

Quinazoline Derivatives

(a) 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
  • Functional Groups: Features an imino group and pyrazolopyrimidine core, prioritizing hydrogen-bond donor/acceptor interactions.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Receptor Binding

Compound Piperidine Substituent Quinazoline Substituent Key Interaction Potency/Selectivity
Target Compound 1'-Prop-2-ynyl 3-Propyl, 4-one Hydrophobic/π-π stacking Predicted high selectivity
KAB-18 3-Phenylpropyl N/A Non-specific binding IC₅₀ = 10.2 μM
COB-3 Small alkyl N/A Selective nAChR binding IC₅₀ = 0.7 μM
6-Bromospiro Bromobenzoxazine N/A Halogen bonding Unknown

Table 2. Physicochemical Properties

Compound Molecular Weight logP* Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound ~315.4 ~2.8 4 0
1'-Acyl Spiro ~350–400 ~3.2 3–4 1–2
PPB-9 ~420.5 ~4.1 5 1

*Calculated using fragment-based methods.

Research Findings and Implications

  • Pharmacophore Compatibility : The target compound’s substituents align with S1R ligand requirements, where hydrophobic groups (3-propyl) occupy cavities near helices α4/α5, and the propargyl group maintains salt bridges with Glu172 .
  • Metabolic Stability : The 4-one ketone and propargyl group may reduce oxidative metabolism compared to ester-containing analogs (e.g., PPB-6) .
  • Synthetic Feasibility : Unlike acylated spiro compounds , the target compound’s synthesis may require selective alkylation/propargylation steps, posing challenges in regioselectivity.

Biologische Aktivität

3-Propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.37 g/mol
  • CAS Number : Not explicitly listed but related to quinazoline derivatives.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity :
    • Several studies have indicated that quinazoline derivatives exhibit significant cytotoxicity against different cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .
  • Mechanism of Action :
    • The anticancer effect is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that compounds can increase the subG1 phase in cell cycle analysis, suggesting activation of programmed cell death mechanisms .
  • Structure-Activity Relationships (SAR) :
    • Variations in substituents on the quinazoline core influence the biological activity significantly. For example, modifications that enhance lipophilicity have been correlated with improved bioavailability and cytotoxicity .

Table 1: Summary of Biological Activities and IC₅₀ Values

CompoundCell LineIC₅₀ (μM)Mechanism
Compound AMCF-7>10Apoptosis induction
Compound BHCT1163.12Cell cycle arrest
3-propyl derivativeMX-1<5Enhanced cytotoxicity with TMZ

Notable Findings

  • Cytotoxicity : In a comparative study, compounds similar to 3-propyl derivatives showed enhanced cytotoxic effects when combined with temozolomide (TMZ), a common chemotherapeutic agent .
  • In Vivo Studies : Animal models demonstrated that certain derivatives could inhibit tumor growth effectively when administered alongside standard treatment protocols .
  • Target Identification : Research utilizing co-crystallization has helped elucidate the binding modes of these compounds with target proteins like PARP, which are crucial in DNA repair mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing spiro[piperidine-4,4'-quinazoline] derivatives like 3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, tert-butyl carbamate intermediates can be deprotected using trifluoroacetic acid (TFA) in methylene chloride, followed by neutralization with NaHCO₃ and extraction. Purification via column chromatography or recrystallization ensures high yields (≥85%) . Key steps include monitoring reaction progress using TLC and characterizing intermediates via NMR and mass spectrometry.

Q. How can crystallographic data for this compound be validated to confirm structural accuracy?

  • Methodology : Use programs like SHELXL for small-molecule refinement. Validate hydrogen bonding patterns and torsional angles using tools like PLATON or Mercury. Cross-reference experimental data (X-ray diffraction) with computational models to resolve discrepancies. SHELXPRO interfaces with macromolecular refinement tools for high-resolution data .

Q. What spectroscopic techniques are critical for characterizing the purity of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da). ¹H/¹³C NMR identifies substituent positions and spirojunction integrity. Purity (>95%) is verified via HPLC with UV detection at 254 nm. FT-IR spectroscopy detects functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can receptor-specific contributions (e.g., TRPA1/TRPV1) to the compound’s pharmacological effects be experimentally distinguished?

  • Methodology : Employ genetic knockout (KO) models (e.g., TRPA1 KO mice) and receptor antagonists (e.g., AP18 for TRPA1). Measure behavioral responses (e.g., mechanical allodynia via von Frey filaments) and physiological changes (e.g., blood flow via laser Doppler). Compare outcomes between WT and KO models to isolate receptor dependencies .

Q. What computational strategies are optimal for predicting the pharmacokinetic properties of spiroquinazoline derivatives?

  • Methodology : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability. ADMET Predictor™ simulates absorption, distribution, and toxicity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like GRP78 ATPase, with energy minimization to assess conformational changes .

Q. How can spiroquinazoline derivatives be evaluated for anticancer activity in vitro and in vivo?

  • Methodology :

  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation.
  • In vivo : Use xenograft models (e.g., nude mice) to assess tumor regression. Monitor toxicity via histopathology and serum biomarkers (ALT/AST). Compare results with positive controls (e.g., doxorubicin) .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodology : Conduct meta-analyses of published data, focusing on assay conditions (e.g., cell line variability, dose ranges). Reproduce key studies with standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms. Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.